molecular formula C5H7IO B13607306 2-Iodocyclopent-2-en-1-ol

2-Iodocyclopent-2-en-1-ol

Cat. No.: B13607306
M. Wt: 210.01 g/mol
InChI Key: BDKCIMVMZRQNQP-UHFFFAOYSA-N
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Description

2-Iodocyclopent-2-en-1-ol is an organoiodine compound with the molecular formula C5H7IO It is a derivative of cyclopentene, where an iodine atom is attached to the second carbon of the cyclopentene ring, and a hydroxyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodocyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the iodination of cyclopentadiene followed by hydroxylation. For instance, cyclopentadiene can be reacted with iodine in the presence of a catalyst to form 2-iodocyclopentadiene. This intermediate can then be subjected to hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodocyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodocyclopent-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

    Biology: It is studied for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodocyclopent-2-en-1-ol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups make the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodocyclopent-2-en-1-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct reactivity patterns. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the hydroxyl group allows for further functionalization through oxidation or reduction .

Properties

Molecular Formula

C5H7IO

Molecular Weight

210.01 g/mol

IUPAC Name

2-iodocyclopent-2-en-1-ol

InChI

InChI=1S/C5H7IO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2

InChI Key

BDKCIMVMZRQNQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C1)I)O

Origin of Product

United States

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